SPR719 Retains Full MIC Activity Against Clarithromycin- and Amikacin-Resistant NTM Clinical Isolates
SPR719 demonstrates equivalent MIC90 values against both standard-of-care (SOC)-susceptible and SOC-resistant clinical isolates of MAC and M. abscessus [1]. For MAC, SPR719 MIC90 was 2 μg/mL against both SOC-susceptible and SOC-resistant isolates [1]. For M. abscessus, SPR719 MIC90 was 4 μg/mL regardless of isolate resistance status to clarithromycin or amikacin [1]. In contrast, SOC agents show marked MIC elevation against resistant isolates: clarithromycin MIC increases from ≤4 μg/mL (susceptible) to ≥16 μg/mL (resistant); amikacin MIC increases from ≤16 μg/mL to >64 μg/mL .
| Evidence Dimension | In vitro antimicrobial activity against SOC-resistant NTM clinical isolates |
|---|---|
| Target Compound Data | MAC MIC90 2 μg/mL (SOC-resistant); M. abscessus MIC90 4 μg/mL (SOC-resistant) |
| Comparator Or Baseline | Clarithromycin MIC ≥16 μg/mL (resistant); Amikacin MIC >64 μg/mL (resistant) |
| Quantified Difference | SPR719 MIC unchanged between susceptible and resistant isolates; SOC agents show ≥4-fold MIC increase |
| Conditions | Broth microdilution susceptibility testing per CLSI guidelines; 101 MAC isolates and 42 M. abscessus isolates |
Why This Matters
Procurement of SPR719/SPR720 is scientifically justified for studies involving treatment-refractory NTM-PD or for combination regimen design where SOC cross-resistance is a documented clinical limitation.
- [1] Cotroneo N, Stokes SS, Pucci MJ, et al. In vitro activity and in vivo efficacy against non-tuberculous mycobacteria of SPR719, the active moiety of the novel oral benzimidazole prodrug SPR720. bioRxiv. 2022. View Source
